N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound identified by its CAS number 2034568-09-5. It belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry, particularly as an inhibitor of protein kinase B-Raf, which is implicated in various cancers, including melanoma.
The compound was first synthesized in 2012 by researchers at AstraZeneca R&D in Mölndal, Sweden. Its development was part of ongoing efforts to discover small molecule inhibitors for therapeutic applications.
The synthesis of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves a multi-step process. The primary method includes:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reactions and characterize the final product .
The molecular structure of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can be described as follows:
This structure features an azetidine ring, a thiophene moiety, and an oxalamide linkage, contributing to its biological activity .
The compound exhibits specific chemical properties that can be analyzed further through computational chemistry methods or experimental techniques to understand its reactivity and interaction with biological targets.
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can participate in various chemical reactions typical for oxalamides. These include:
The reactivity profile of this compound can be explored through studies focusing on its interaction with biological macromolecules or through synthetic transformations relevant to organic synthesis .
The primary mechanism of action for N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves inhibition of the B-Raf kinase pathway. This pathway is critical in cell signaling related to growth and proliferation:
Studies have indicated that compounds similar to this one exhibit significant anti-cancer properties by modulating kinase activity, thus highlighting its potential therapeutic implications .
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is typically characterized as a white powder with a melting point around 152–154°C. The solubility data in various solvents remains limited but is crucial for understanding its bioavailability and formulation .
The chemical stability, reactivity with acids/bases, and potential interactions with other compounds are essential for assessing its use in research applications. Analytical methods such as HPLC and LC-MS are vital for evaluating these properties during experimental setups .
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several potential applications in scientific research:
Through ongoing research, this compound may reveal further applications across different fields such as medicinal chemistry, material science, and biochemistry.
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4